4-CHLORO-2-METHYL-6-(METHYLTHIO)PYRIMIDINE
Overview
Description
4-CHLORO-2-METHYL-6-(METHYLTHIO)PYRIMIDINE is a heterocyclic organic compound with the molecular formula C6H7ClN2S It is a derivative of pyrimidine, featuring a chlorine atom at the 4-position, a methyl group at the 2-position, and a methylsulfanyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-2-METHYL-6-(METHYLTHIO)PYRIMIDINE typically involves the reaction of 2-methyl-4,6-dichloropyrimidine with sodium methylthiolate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The general reaction scheme is as follows:
2-Methyl-4,6-dichloropyrimidine+Sodium methylthiolate→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-2-METHYL-6-(METHYLTHIO)PYRIMIDINE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the sulfide.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products include 4-amino-2-methyl-6-(methylsulfanyl)pyrimidine or 4-thio-2-methyl-6-(methylsulfanyl)pyrimidine.
Oxidation: Products include 4-chloro-2-methyl-6-(methylsulfinyl)pyrimidine or 4-chloro-2-methyl-6-(methylsulfonyl)pyrimidine.
Scientific Research Applications
4-CHLORO-2-METHYL-6-(METHYLTHIO)PYRIMIDINE has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antiviral or anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Agrochemicals: It is a precursor for the synthesis of herbicides and pesticides.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-CHLORO-2-METHYL-6-(METHYLTHIO)PYRIMIDINE depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
- 4-Chloro-5-methoxy-2-methylsulfanyl-pyrimidine
- 4-Chloro-2-methylsulfanylpyrimidine-5-carbaldehyde
Uniqueness
4-CHLORO-2-METHYL-6-(METHYLTHIO)PYRIMIDINE is unique due to the presence of both a chlorine atom and a methylsulfanyl group on the pyrimidine ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-2-methyl-6-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c1-4-8-5(7)3-6(9-4)10-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAKFWMJJGITGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718841 | |
Record name | 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867131-59-7 | |
Record name | 4-Chloro-2-methyl-6-(methylthio)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=867131-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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